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molecular formula C17H17F3OS B8595270 1-Methyl-2-(propylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]benzene CAS No. 61214-66-2

1-Methyl-2-(propylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]benzene

Cat. No. B8595270
M. Wt: 326.4 g/mol
InChI Key: MWRASWZUSDMDEJ-UHFFFAOYSA-N
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Patent
US04091109

Procedure details

Thirty-five percent hydrogen peroxide solution (1.6 g, 0.016 mole) was added at 8°-10° C to a mixture of 4-methyl-3-n-propylthiophenyl 3-trifluoromethylphenyl ether (3.8 g, 0.012 mole) and glacial acetic acid (30 ml). After 5 hr at room temperature, the reaction mixture was poured into water (100 ml) and extracted three times with benzene. The combined organic layers were washed with 5 % sodium carbonate solution, then water and dried over sodium sulfate. Evaporation of the solvent gave 3.8 g (92.5 %) of 4-methyl-3-n-propylsulfinylphenyl 3-trifluoromethylphenyl ether, colorless oil, nD25 1.5350. Anal. Found: C, 59.50; H, 5.11. Calcd. for C17H17F3O2S : C, 59.64; H, 5.01 %.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
OO.[F:3][C:4]([F:24])([F:23])[C:5]1[CH:6]=[C:7]([O:11][C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[C:14]([S:19][CH2:20][CH2:21][CH3:22])[CH:13]=2)[CH:8]=[CH:9][CH:10]=1.C(O)(=[O:27])C>O>[F:24][C:4]([F:23])([F:3])[C:5]1[CH:6]=[C:7]([O:11][C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[C:14]([S:19]([CH2:20][CH2:21][CH3:22])=[O:27])[CH:13]=2)[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
OO
Name
Quantity
3.8 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)OC1=CC(=C(C=C1)C)SCCC)(F)F
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with benzene
WASH
Type
WASH
Details
The combined organic layers were washed with 5 % sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water and dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)OC1=CC(=C(C=C1)C)S(=O)CCC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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